molecular formula C14H26N2O3 B1322295 叔丁基3-(4-羟基-4-甲基-1-哌啶基)氮杂环丁烷-1-甲酸酯 CAS No. 550371-60-3

叔丁基3-(4-羟基-4-甲基-1-哌啶基)氮杂环丁烷-1-甲酸酯

货号: B1322295
CAS 编号: 550371-60-3
分子量: 270.37 g/mol
InChI 键: JXCIZISJGQOEGI-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Tert-Butyl 3-(4-hydroxy-4-methyl-1-piperidyl)azetidine-1-carboxylate is a useful research compound. Its molecular formula is C14H26N2O3 and its molecular weight is 270.37 g/mol. The purity is usually 95%.
BenchChem offers high-quality tert-Butyl 3-(4-hydroxy-4-methyl-1-piperidyl)azetidine-1-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about tert-Butyl 3-(4-hydroxy-4-methyl-1-piperidyl)azetidine-1-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

合成和结构修饰

  1. 合成氮杂环丁烷类似物:已经合成了氮杂环丁烷-2-甲酸 (Aze) 类似物,包括在 3 位用各种杂原子侧链进行修饰。这些修饰包括创建氨基酸-Aze嵌合体,这对于研究肽活性的构象影响非常有价值 (Sajjadi & Lubell, 2008)

  2. 双功能化合物的开发:已经探索了相关的化合物叔丁基6-氧代-2-氮杂螺[3.3]庚烷-2-甲酸酯的合成途径。这些途径能够进行进一步的选择性衍生,从而获得与哌啶环系互补的化学空间 (Meyers et al., 2009)

  3. 叔丁基酯的结构修饰:研究包括修饰叔丁基酯,如叔丁基7α-氯和7-β-氯-7α-异丙氧基-3-甲基-1,1-二氧代头孢-3-烯-4-甲酸酯,从而产生在包括药物化学在内的各个领域具有潜在应用的化合物 (Vorona et al., 2007)

新型支架开发和化学反应

  1. 为取代哌啶创建新的支架:叔丁基反式-4-乙炔基-3-羟基哌啶-1-甲酸酯已被合成作为制备取代哌啶的新型支架,展示了叔丁基衍生物在药物化学中的多功能性 (Harmsen et al., 2011)

  2. 分子内狄尔斯-阿尔德反应:叔丁基3a-甲基-5-氧代-2,3,3a,4,5,6-六氢吲哚-1-甲酸酯的制备和狄尔斯-阿尔德反应突出了叔丁基衍生物在复杂有机合成中的用途 (Padwa et al., 2003)

生物学和医学应用

  1. 抗菌剂的开发:已经对取代苯基氮杂环丁烷(包括带有叔丁基的苯基氮杂环丁烷)进行了研究,以探索它们作为抗菌剂的潜力 (Doraswamy & Ramana, 2013)

  2. 抗癌药物合成中的中间体:叔丁基4-甲酰基-3, 6-二氢吡啶-1(2H)-甲酸酯是小分子抗癌药物中的中间体,展示了叔丁基衍生物在开发新的治疗剂中的作用 (Zhang et al., 2018)

  3. 衍生物中的细胞毒活性:合成了7Z-乙酰亚甲基-3-甲基-3-头孢-4-甲酸的叔丁基酯的衍生物,并评估了它们的细胞毒活性,进一步证明了叔丁基化合物的药用价值 (Potoročina et al., 2009)

安全和危害

The similar compound “tert-Butyl 4-hydroxy-4-methylpiperidine-1-carboxylate” has been classified with the hazard statements H315, H319, H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . The precautionary statements P261, P305, P338, P351 suggest avoiding breathing dust/fume/gas/mist/vapours/spray, and if in eyes, rinse cautiously with water for several minutes and remove contact lenses if present and easy to do .

属性

IUPAC Name

tert-butyl 3-(4-hydroxy-4-methylpiperidin-1-yl)azetidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H26N2O3/c1-13(2,3)19-12(17)16-9-11(10-16)15-7-5-14(4,18)6-8-15/h11,18H,5-10H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXCIZISJGQOEGI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCN(CC1)C2CN(C2)C(=O)OC(C)(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H26N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

A mixture of the piperidine from preparation 26 (220 mg, 1.91 mmol), tert-butyl 3-iodo-1-azetidinecarboxylate (600 mg, 2.0 mmol) (EP 992493) and potassium carbonate (276 mg, 2.0 mmol) in 1-methyl-2-pyrrolidinone (10 ml) was stirred at 80° C. for 48 hours. The mixture was partitioned between water and ethyl acetate, and the layers separated. The organic phase was washed with water, then brine, dried (Na2SO4), and evaporated under reduced pressure. The crude product was purified by column chromatography on silica gel using an elution gradient of dichloromethane:methanol:0.88 ammonia (100:0:0 to 90:10:0.5) to afford the title compound, 162 mg.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
26
Quantity
220 mg
Type
reactant
Reaction Step Two
Quantity
600 mg
Type
reactant
Reaction Step Two
Quantity
276 mg
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods III

Procedure details

A 50 mL round-bottomed flask was charged with a solution of 3-oxoazetidine-1-carboxylic acid tert-butyl ester (0.57 g, 3.33 mmol), 4-methylpiperidin-4-ol (0.46 g, 3.99 mmol) and 4 Å molecular sieves (3.34 g) in DCE (20 mL) The reaction mixture was stirred for 6 h at room temperature. Sodium triacetoxyborohydride (1.41 g, 6.66 mmol) was added and the reaction mixture was stirred for 18 h at room temperature. The suspension was filtered through Celite and the solution was concentrated in vacuo. The residue was purified by flash chromatography (Si—PPC, EtOAc:cyclohexane, 0:100 to 100:0) to give 3-(4-Hydroxy-4-methylpiperidin-1-yl)azetidine-1-carboxylic acid tert-butyl ester as a colourless oil (0.49 g, 55%). 1H NMR (CDCl3, 400 MHz) δ 3.93 (dd, J=8.7, 7.17 Hz, 2H); 3.82 (dd, J=8.7, 5.5 Hz, 2H); 3.15-3.07 (m, 1H); 2.58-2.44 (m, 2H); 2.27 (td, J=11.0, 3.5 Hz, 2H); 1.77-1.54 (m, 4H); 1.42 (s, 9H); 1.26 (t, J=6.7 Hz, 3H).
Quantity
0.57 g
Type
reactant
Reaction Step One
Quantity
0.46 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。